Kadsurenin D
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Overview
Description
Kadsurenin D is a natural product isolated from the plant Piper kadsura. It belongs to the class of compounds known as neolignans, which are characterized by their unique chemical structures and biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kadsurenin D can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the aerial parts of Piper kadsura. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The large-scale extraction process involves harvesting the plant material, drying it, and then using organic solvents to extract the desired compound. The extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Kadsurenin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Kadsurenin D serves as a valuable starting material for the synthesis of novel neolignan derivatives with potential therapeutic properties.
Biology: The compound has been shown to exhibit significant anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new anti-inflammatory drugs.
Medicine: this compound has demonstrated anticancer activity in various in vitro and in vivo studies, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
Kadsurenin D exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins, by modulating the nuclear factor-kappa B pathway.
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Kadsurenin D can be compared with other similar neolignan compounds, such as:
Kadsurenin C: Another neolignan isolated from Piper kadsura, which also exhibits anti-inflammatory and antioxidant activities.
Kadsurin: A neolignan with similar biological activities, including anti-inflammatory and antioxidant effects.
4-O-Demethylthis compound: A derivative of this compound with slight structural modifications, leading to differences in biological activity.
This compound stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEJIWMVJJRSMG-RQJAOHDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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